N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes multiple heteroatoms such as nitrogen, oxygen, sulfur, and fluorine. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves a multi-step process. One common method starts with the reaction of 4,6-difluoro-1,3-benzothiazole with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against cytochrome P450 enzymes.
Medicine: Explored for its anti-inflammatory and anti-tubercular properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: Acts as an inhibitor of cytochrome P450 enzymes, proteases, and kinases.
Modulation of Receptors: Modulates G-protein coupled receptors, affecting various signaling pathways.
Anti-inflammatory Effects: Inhibits the production of inflammatory mediators and the activation of NF-κB signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is unique due to its complex structure, which includes multiple heteroatoms and a tricyclic framework. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F2N3O2S2/c16-6-1-7(17)13-12(2-6)24-15(19-13)20-14-18-8-3-9-10(22-5-21-9)4-11(8)23-14/h1-4H,5H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNNWGRVDWOCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC5=C(C=C(C=C5S4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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